molecular formula C3H8N2O3 B561879 D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid CAS No. 1219426-14-8

D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid

Cat. No.: B561879
CAS No.: 1219426-14-8
M. Wt: 121.101
InChI Key: VIFOGXGRPDRQHS-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It has a molecular formula of C3H8N(15N)O3 and a molecular weight of 121.10 . This compound is notable for its incorporation of the stable nitrogen isotope, 15N, which makes it useful in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid typically involves the incorporation of 15N into the amino group of the molecule. This can be achieved through various synthetic routes, including the use of 15N-labeled ammonia or other nitrogen sources in the reaction. The reaction conditions often involve controlled temperatures and pH levels to ensure the proper incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of specialized reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines .

Scientific Research Applications

D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid involves its incorporation into biochemical pathways where nitrogen plays a crucial role. The 15N isotope acts as a tracer, allowing researchers to monitor the movement and transformation of nitrogen within these pathways. This helps in understanding the molecular targets and pathways involved in nitrogen metabolism and related processes .

Comparison with Similar Compounds

Similar Compounds

    D,L-2-Amino-3-(hydroxy-amino)propionic Acid: Similar in structure but without the 15N isotope.

    L-2-Amino-3-(hydroxy-15N-amino)propionic Acid: The L-isomer of the compound with the 15N isotope.

    D-2-Amino-3-(hydroxy-15N-amino)propionic Acid: The D-isomer of the compound with the 15N isotope.

Uniqueness

The uniqueness of D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid lies in its stable isotope labeling, which provides a valuable tool for tracing nitrogen in various scientific studies. This makes it particularly useful in research areas where understanding nitrogen dynamics is crucial .

Properties

IUPAC Name

2-amino-3-(hydroxy(15N)amino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOGXGRPDRQHS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)O)N)[15NH]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.